Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for catalytic reactions involving Methyl 3-Acetoxy-5-amino-4-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this polyfunctional substrate. Here, we synthesize technical data with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.
The unique structure of Methyl 3-Acetoxy-5-amino-4-methoxybenzoate, featuring an electron-rich aniline core with sterically demanding ortho- and para-substituents, presents specific challenges in achieving high selectivity and yield. The presence of multiple reactive sites—the nucleophilic amino group, a potentially labile acetoxy group, and an ester moiety—necessitates careful consideration of reaction conditions to ensure chemoselectivity.
This guide is structured to address the most common catalytic transformations performed on the amino group: N-Alkylation, N-Arylation, and N-Acylation. Each section provides a deep dive into catalyst and ligand selection, optimization strategies, and a comprehensive troubleshooting guide in a question-and-answer format.
Section 1: Catalytic N-Alkylation
N-alkylation of the amino group is a fundamental transformation. For a substrate like Methyl 3-Acetoxy-5-amino-4-methoxybenzoate, achieving selective mono-alkylation while preventing common side reactions such as overalkylation and hydrolysis of the ester or acetoxy groups is paramount.
Catalyst Selection and Optimization
The "hydrogen borrowing" or "acceptorless dehydrogenative coupling" methodology is a powerful, atom-economical approach for N-alkylation using alcohols as alkylating agents. This method typically employs transition metal catalysts.
-
Nickel-Based Catalysts: Nickel complexes have emerged as efficient and cost-effective catalysts for the N-alkylation of anilines with alcohols. A system comprising NiBr₂, a phenanthroline ligand, and a base like potassium tert-butoxide (t-BuOK) has shown high selectivity for monoalkylation.[1] The reaction proceeds by oxidizing the alcohol to an aldehyde, which then forms an imine with the aniline, followed by reduction of the imine.
-
Palladium-Based Catalysts: Palladium, often supported on carbon (Pd/C), is another effective catalyst, particularly under microwave conditions, which can enhance reaction rates.[2]
-
Iridium and Ruthenium Catalysts: Complexes of iridium and ruthenium are also highly active for N-alkylation reactions and often exhibit broad functional group tolerance.[3]
Key Optimization Parameters:
-
Stoichiometry: A common cause of overalkylation is an excess of the alkylating agent. Carefully controlling the stoichiometry to a 1:1 ratio of amine to alkylating agent is crucial.[4]
-
Base Selection: The choice of base is critical. Strong bases can increase the nucleophilicity of the newly formed secondary amine, promoting a second alkylation.[4] For substrates with base-sensitive groups like esters and acetates, milder inorganic bases such as K₂CO₃ or Cs₂CO₃ are preferred over strong bases like NaH or NaOt-Bu.
-
Solvent: The solvent can influence both the reaction rate and selectivity. Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions, but care must be taken as high temperatures in the presence of a base can lead to solvent decomposition or hydrolysis of the substrate's ester groups.[4][5] Toluene is often a good choice for these catalytic systems.[1]
Illustrative Experimental Protocol: Nickel-Catalyzed N-Benzylation
This protocol is adapted from a procedure for the selective monoalkylation of substituted anilines and serves as a starting point for optimization.[1]
Materials:
-
Methyl 3-Acetoxy-5-amino-4-methoxybenzoate
-
Benzyl alcohol
-
NiBr₂
-
1,10-Phenanthroline
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add NiBr₂ (0.025 mmol, 10 mol%) and 1,10-phenanthroline (0.05 mmol, 20 mol%).
-
Add anhydrous toluene (2.0 mL), followed by Methyl 3-Acetoxy-5-amino-4-methoxybenzoate (0.25 mmol, 1.0 eq), benzyl alcohol (0.3 mmol, 1.2 eq), and t-BuOK (0.25 mmol, 1.0 eq).
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 130 °C for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
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Illustrative workflow for Nickel-Catalyzed N-Alkylation.
Troubleshooting Guide: N-Alkylation
Q1: My reaction is showing significant amounts of the dialkylated product. How can I improve mono-selectivity?
A1: Overalkylation is a common challenge.[4] The primary cause is the N-alkylated product being more nucleophilic than the starting aniline, leading to a second alkylation event. To mitigate this:
-
Reduce Alkylating Agent: Ensure you are using a strict 1:1 or even a slight excess of the aniline relative to the alkylating agent.
-
Use a Milder Base: Strong bases like NaH or NaOt-Bu can deprotonate the product secondary amine, making it highly nucleophilic. Switch to a milder base like K₂CO₃ or NaHCO₃.[4]
-
Lower the Temperature: High temperatures can accelerate the second alkylation. Try running the reaction at a lower temperature for a longer period.
-
Change the Alkylating Agent: If using a highly reactive alkylating agent (e.g., methyl iodide), consider a less reactive one like an alkyl chloride or tosylate.[4]
Q2: The reaction is very slow or stalls completely. What should I investigate?
A2: Several factors can lead to low reactivity:
-
Catalyst Deactivation: The amine or impurities may be poisoning the catalyst. Ensure all reagents and solvents are pure and dry. Consider increasing the catalyst loading as a test.
-
Steric Hindrance: Your substrate is sterically hindered due to the ortho-methoxy group. This can slow down the reaction.[6] Increasing the temperature or switching to a less sterically bulky ligand (if applicable) may help. The ortho-methoxy group's inductive effect can also slightly decrease the basicity of the aniline compared to the para-methoxy isomer, potentially slowing the reaction.[7][8]
-
Inadequate Base: If you are using a very weak or poorly soluble base, it may not be effective at deprotonating the amine to initiate the catalytic cycle. If using K₂CO₃ in a solvent like acetone where it is poorly soluble, consider switching to a more polar solvent or a more soluble base like Cs₂CO₃.[9]
Q3: I am observing hydrolysis of the acetoxy or methyl ester group. How can I prevent this?
A3: The acetoxy and ester groups are sensitive to basic conditions, especially at elevated temperatures.
-
Use a Non-Nucleophilic, Weaker Base: Avoid strong, nucleophilic bases like NaOH or KOH. Mild, non-nucleophilic bases such as K₂CO₃, Cs₂CO₃, or organic bases like DIPEA are better choices.
-
Minimize Water: Ensure your reaction is conducted under anhydrous conditions, as water is required for hydrolysis. Use dry solvents and reagents.
-
Lower Reaction Temperature: Hydrolysis is often accelerated at higher temperatures. If possible, reduce the reaction temperature.
-
Protecting Group Strategy: If hydrolysis remains a significant issue, consider a synthetic route where the hydroxyl group is protected with a more robust group than acetate, or where the acylation/acetylation step is performed after the N-alkylation.
Section 2: Catalytic N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. For a sterically hindered and electron-rich substrate like Methyl 3-Acetoxy-5-amino-4-methoxybenzoate, careful selection of the catalyst system is crucial.
Catalyst Selection and Optimization
The success of a Buchwald-Hartwig reaction is highly dependent on the choice of phosphine ligand. For electron-rich and sterically hindered anilines, bulky, electron-rich phosphine ligands are generally required.
-
Palladium Precatalysts: Pd₂(dba)₃ and Pd(OAc)₂ are common and effective palladium sources.[10] Pre-formed catalyst complexes (precatalysts) that generate the active Pd(0) species more cleanly are also excellent choices.
-
Ligands:
-
Biarylphosphines: Ligands like XPhos, SPhos, and BrettPhos are highly effective for coupling challenging substrates, including electron-rich anilines.[11][12] They possess the steric bulk to promote reductive elimination and the electron-donating character to facilitate oxidative addition.
-
Bidentate Ligands: Ligands such as BINAP and Xantphos can also be effective, particularly for preventing catalyst decomposition.[13]
-
Bases: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is the most common choice. However, given the base-sensitivity of the acetoxy group, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be considered as milder alternatives, although they may require higher temperatures or longer reaction times.[14]
Table 1: Common Catalyst Systems for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Typical Base | Substrate Suitability | Reference(s) |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Electron-rich and hindered anilines, aryl chlorides | [11] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | General purpose, good for sensitive substrates | [11] |
| Pd₂(dba)₃ | BrettPhos | K₃PO₄ | Primary amines, aryl mesylates | [12] |
| Pd(OAc)₂ | BINAP | NaOt-Bu | Primary amines, aryl triflates | [13] |
Illustrative Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a generalized procedure based on established methods for the amination of aryl halides.[13]
Materials:
-
Methyl 3-Acetoxy-5-amino-4-methoxybenzoate
-
Aryl Bromide (e.g., 4-Bromoanisole)
-
Pd₂(dba)₃
-
XPhos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Schlenk tube or glovebox
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd), XPhos (0.024 mmol, 4.8 mol%), and NaOt-Bu (1.4 mmol) to a dry Schlenk tube.
-
Add the aryl bromide (1.0 mmol, 1.0 eq) and Methyl 3-Acetoxy-5-amino-4-methoxybenzoate (1.2 mmol, 1.2 eq).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate, filter through a pad of celite, and concentrate the filtrate.
-
Purify the residue by column chromatography.
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Troubleshooting decision tree for Buchwald-Hartwig amination.
Troubleshooting Guide: N-Arylation
Q1: The reaction is not going to completion, and I'm recovering starting material. What's wrong?
A1: This is a common issue, often related to catalyst activity or reaction conditions.
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is run under a strict inert atmosphere.
-
Ligand Choice: Your substrate is electron-rich and hindered. A less active ligand may not be sufficient. Consider switching to a more robust, bulky biarylphosphine ligand like XPhos or BrettPhos.[11][12]
-
Base Ineffectiveness: If using a weaker base like K₃PO₄, it may require higher temperatures or longer reaction times to be effective. Ensure the base is finely powdered and well-stirred.
-
Aryl Halide Reactivity: Aryl chlorides are less reactive than aryl bromides or iodides and typically require more active catalyst systems (e.g., those with BrettPhos).[12]
Q2: I am observing a significant amount of hydrodehalogenation of my aryl halide. How can I suppress this side reaction?
A2: Hydrodehalogenation occurs when the aryl-palladium intermediate reacts with a hydride source instead of the amine.
-
Source of Hydride: The hydride source can be trace water, the amine itself, or the solvent. Ensure all reagents are anhydrous.
-
Promote Reductive Elimination: This side reaction competes with the desired C-N bond-forming reductive elimination. Using bulkier ligands can sterically favor reductive elimination over side reactions.[13]
-
Base Choice: The choice of base can influence the rate of competing pathways. Sometimes switching the base (e.g., from NaOt-Bu to LiHMDS) can alter the selectivity.
Q3: My major product is the corresponding phenol, not the N-arylated aniline. Why is this happening and how do I fix it?
A3: This indicates that the aryl halide is reacting with the base (e.g., NaOt-Bu) or trace water instead of your aniline.
-
Amine Nucleophilicity: Your aniline is sterically hindered and electronically rich, which can make it less nucleophilic and slower to react.
-
Increase Amine Equivalents: Try increasing the equivalents of the aniline substrate to outcompete the hydroxide/alkoxide nucleophile.
-
Use a Non-Hydroxide Base: Ensure you are using an alkoxide or carbonate base, not a hydroxide base like KOH, which can act as a competing nucleophile.
-
Anhydrous Conditions: Strictly anhydrous conditions are critical to prevent the formation of phenols.
Section 3: Catalytic N-Acylation
N-acylation is typically a high-yielding reaction. However, for a polyfunctional molecule, achieving chemoselectivity—acylating the amine without affecting other groups—is the primary challenge.
Catalyst Selection and Optimization
While many N-acylations can proceed without a catalyst, particularly with reactive acylating agents like acyl chlorides, catalysts can improve yields, rates, and selectivity, especially with less reactive agents or hindered amines.
-
Organocatalysts: Pyridinium ions or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective organocatalysts for acylation, offering high chemoselectivity.[6]
-
Heterogeneous Catalysts: Acidic clays or other solid acid catalysts can be used for acetylation with acetic acid, offering the advantage of easy removal by filtration.[15]
-
No Catalyst: For reactive acylating agents like acyl chlorides or anhydrides, the reaction often proceeds efficiently with just a stoichiometric base (e.g., pyridine, triethylamine) to scavenge the acid byproduct.
Key Optimization Parameters:
-
Acylating Agent: The choice of acylating agent is critical.
-
Acyl Chlorides: Highly reactive, often do not require a catalyst but may have lower functional group tolerance.
-
Acid Anhydrides: Also highly reactive and commonly used.
-
Thioesters/Acylimidazoles: Milder, more stable acylating agents that can provide very high chemoselectivity, especially for N-acylation in the presence of hydroxyl groups.[6][16]
-
Base: A non-nucleophilic base like pyridine or triethylamine is typically used to neutralize the acid generated during the reaction.
-
Temperature: Acylation is often exothermic. Running the reaction at 0 °C initially can help control the reaction rate and prevent side reactions.
Illustrative Experimental Protocol: N-Acylation with an Acyl Chloride
This is a standard and robust protocol for the N-acylation of anilines.
Materials:
-
Methyl 3-Acetoxy-5-amino-4-methoxybenzoate
-
Acyl Chloride (e.g., Acetyl Chloride or Benzoyl Chloride)
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
Procedure:
-
Dissolve Methyl 3-Acetoxy-5-amino-4-methoxybenzoate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add pyridine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction to completion by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Troubleshooting Guide: N-Acylation
Q1: The reaction is incomplete, and I see significant unreacted starting material.
A1: This can occur due to steric hindrance or reagent deactivation.
-
Steric Hindrance: The ortho-methoxy group hinders the approach of the acylating agent.[6] Consider using a smaller, more reactive acylating agent (e.g., acetyl chloride vs. a bulky acyl chloride) or heating the reaction.
-
Reagent Quality: Ensure the acyl chloride has not been hydrolyzed by exposure to moisture. Use a freshly opened bottle or distill it before use.
-
Insufficient Base: Ensure at least one equivalent of base is used to neutralize the generated HCl, which can protonate the starting amine and render it non-nucleophilic.
Q2: I am getting a complex mixture of products. What are the likely side reactions?
A2: With this substrate, lack of chemoselectivity is the most likely issue.
-
O-Acylation: While N-acylation is generally much faster than O-acylation of phenols, if the N-acylation is slow due to steric hindrance, competitive acylation of the hydroxyl group (if the acetoxy group is cleaved) could occur. Using a milder, more chemoselective acylating agent like an N-carbonylimidazole may be necessary.[6]
-
Acetoxy Cleavage: If the reaction conditions are too harsh (e.g., strong base, high heat), the acetoxy group could be cleaved. This would expose a phenolic hydroxyl group, which could then be acylated, leading to byproducts. Stick to mild bases like pyridine or TEA and moderate temperatures.
Q3: How can I improve the chemoselectivity for N-acylation over O-acylation if the acetoxy group is cleaved?
A3: The nitrogen of an aniline is significantly more nucleophilic than a phenolic oxygen, so N-acylation is kinetically favored. However, to maximize this selectivity:
-
Use a Selective Acylating Agent: Thioesters or N-carbonylimidazoles are known to be highly chemoselective for the acylation of amines in the presence of alcohols.[6][16]
-
Control Stoichiometry: Use only one equivalent of the acylating agent to favor reaction at the more nucleophilic site.
-
Low Temperature: Run the reaction at low temperatures (e.g., 0 °C or below) to maximize the kinetic selectivity for the faster N-acylation reaction.
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-
Kumar, A., et al. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. [Link]
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Pucheault, M., et al. (2011). Pd@[nBu4][Br] as a Simple Catalytic System for N-Alkylation Reactions with Alcohols. ResearchGate. [Link]
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Various Authors. (2025). Catalytic N-Alkylation of Anilines. ResearchGate. [Link]
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ron. (2015). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. Chemistry Stack Exchange. [Link]
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Various Authors. (2023). N-arylation of aniline 50 with phenyl boronic acid. ResearchGate. [Link]
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Ueda, H., et al. (2021). Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles. PubMed. [Link]
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Kumar, S., et al. (2025). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. ResearchGate. [Link]
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Gevorgyan, V., et al. (2014). The Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones Using Aryl Chlorides. Angewandte Chemie. [Link]
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Vantourout, J., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). A Novel Clay catalyst: N-Acetylation of. JOCPR. [Link]
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Chan, D. M. T., et al. (1998). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Tetrahedron Letters. [Link]
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Greaney, M. F., et al. (2023). Aryne‐Enabled C−N Arylation of Anilines. Angewandte Chemie. [Link]
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Various Authors. (2023). Aryne‐Enabled C−N Arylation of Anilines. ResearchGate. [Link]
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Taddei, M., et al. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal. [Link]
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Yeleswarapu, K. R., et al. (2003). Palladium-Catalyzed Cleavage of O/N-Propargyl Protecting Groups in Aqueous Media under a Copper-Free Condition. ResearchGate. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Journal of the Chemical Society B. (1968). The acetate-catalysed hydrolysis of aryl acetates. RSC Publishing. [Link]
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Daugulis, O., et al. (2011). Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. Journal of the American Chemical Society. [Link]
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Gevorgyan, V., et al. (2009). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Journal of the American Chemical Society. [Link]
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Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
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Gevorgyan, V., et al. (2009). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Journal of the American Chemical Society. [Link]
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Ruijter, E., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie. [Link]
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Chakraborti, A. K., et al. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry. [Link]
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ResearchGate. (n.d.). The protecting group enabled para -selective C–H benzylation of anilides via iron( ii ) catalysis: a convenient approach for the synthesis of triarylmethanes. ResearchGate. [Link]
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Schneider, N., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Royal Society of Chemistry. [Link]
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Hein, J. E., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Royo, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules. [Link]
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Reddit. (2024). What makes Aniline more basic than O-MethoxyAniline??. r/chemhelp. [Link]
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Asian Journal of Organic Chemistry. (2025). Palladium‐Catalyzed Cross‐Coupling of Aryl Thioacetates and Chloro(hetero)arenes. ResearchGate. [Link]
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Wang, F., et al. (2018). Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. Green Chemistry. [Link]
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Organ, M. G., et al. (2011). Base-Free Palladium-Catalyzed Hydrodechlorination of Aryl Chlorides with Pinacol Borane. Angewandte Chemie. [Link]
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Li, C-J., et al. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Organic Letters. [Link]
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Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis. [Link]
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Various Authors. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. ResearchGate. [Link]
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Buchwald, S. L., et al. (2010). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters. [Link]
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Vantourout, J., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate. [Link]
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Hartwig, J. F., et al. (2002). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. Journal of the American Chemical Society. [Link]
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Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. [Link]
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Wang, J., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. [Link]
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Kockmann, N., et al. (2020). Scheme 1: Palladium-catalyzed amination of 4-chloroanisole with aniline in the presence of 1 mol% of catalyst 2. ... ResearchGate. [Link]
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